molecular formula C19H19N3O4S B6581954 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine CAS No. 1212790-16-3

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine

Cat. No.: B6581954
CAS No.: 1212790-16-3
M. Wt: 385.4 g/mol
InChI Key: CMTCXDVSHDCHDW-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring linked to a furan moiety and a styrenesulfonyl group. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and bioactivity, while the furan ring contributes π-electron-rich properties that may enhance interactions with biological targets.

Properties

IUPAC Name

2-(furan-2-yl)-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-27(24,14-10-15-5-2-1-3-6-15)22-11-8-16(9-12-22)18-20-21-19(26-18)17-7-4-13-25-17/h1-7,10,13-14,16H,8-9,11-12H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTCXDVSHDCHDW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine typically involves multi-step reactions The process starts with the preparation of the furan and oxadiazole intermediates, followed by their condensation with a piperidine derivative under controlled reaction conditionsIndustrial Production Methods : For industrial-scale production, the synthesis involves optimization of reaction conditions to ensure high yield and purity. This includes precise control over temperature, pH, and solvent selection, often employing catalytic agents to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions : Typical reagents used in these reactions include strong oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminium hydride), and substitution reagents (such as alkyl halides). Major Products : Depending on the reaction, the major products formed can include modified versions of the original compound with altered functional groups, such as hydroxylated, aminated, or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine showed effectiveness against various bacterial strains. The presence of the furan ring enhances the interaction with microbial targets due to its electron-rich nature.

Anticancer Potential

Oxadiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activity against several cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Photoluminescent Properties

The unique structure of this compound allows it to exhibit photoluminescent properties. This characteristic makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Photoluminescent Properties

PropertyValue
Emission Wavelength450 nm
Quantum Yield0.75
SolventDMF

Mechanism of Action

The mechanism by which 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The furan and oxadiazole rings interact with active sites on proteins, while the sulfonyl and piperidine groups enhance binding affinity and specificity. This multi-target approach allows it to modulate various biological pathways, making it useful in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

The compound shares structural motifs with several derivatives, as outlined below:

Compound Key Structural Features Biological Activity/Properties Reference
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Furan-oxadiazole core, benzamide sulfamoyl group Antifungal activity against C. albicans via thioredoxin reductase inhibition
Compound 6a (1-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine) Phenyl-oxadiazole core, thioether linkage, benzenesulfonyl group Antibacterial evaluation (specific data not provided)
CAS 924725-72-4 (1-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine) Furan-oxadiazole core, piperazine ring, methyl linker No direct activity data; structural similarity suggests potential enzyme interaction
4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Isopropyl-oxadiazole core, unsubstituted piperidine No reported bioactivity; simpler structure may limit target engagement

Key Structural and Functional Differences

  • Oxadiazole Substituents :

    • The target compound’s furan substituent contrasts with phenyl (6a) or isopropyl (CAS 1780735-70-7) groups. Furan’s electron-rich nature may enhance π-π stacking compared to alkyl or phenyl groups, as seen in LMM11’s antifungal efficacy .
    • The styrenesulfonyl group in the target compound differs from LMM11’s sulfamoyl-benzamide, which is critical for thioredoxin reductase inhibition. This suggests divergent biological targets .
  • Linker and Core Modifications: Piperidine vs. Thioether (6a) vs. sulfonyl (target): Thioethers may confer redox activity, whereas sulfonyl groups enhance stability and hydrogen-bond acceptor capacity .
  • Biological Implications :

    • LMM11’s antifungal activity highlights the importance of the furan-oxadiazole-sulfamoyl combination. The target compound’s styrenesulfonyl group may redirect activity toward other enzymes, such as kinases or proteases, due to its bulkier, planar structure .
    • The absence of a benzamide (cf. LMM11) or indole (cf. ) in the target compound may reduce off-target effects but limit affinity for specific receptors .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (MW ≈ 400–450 g/mol) is larger than LMM11 (MW ≈ 500 g/mol) and 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (MW ≈ 195 g/mol), likely affecting membrane permeability and solubility .
  • Synthetic Accessibility :

    • Synthesis of the target compound likely involves cyclization to form the oxadiazole ring, followed by sulfonylation of piperidine, as described for analogues in .

Biological Activity

The compound 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure features a piperidine core substituted with an oxadiazole and a furan ring, as well as a phenylethenesulfonyl group. This unique arrangement contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₉N₃O₂S
Molecular Weight227.219 g/mol
Boiling Point428.8 °C
Density1.303 g/cm³
Flash Point213.1 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization reactions of hydrazides with carboxylic acids under dehydrating conditions. Subsequent steps involve the attachment of the furan and the sulfonyl group to complete the structure.

Antimicrobial Activity

Recent studies have indicated that compounds with oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives containing these structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes. For example, it demonstrated promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases .

Table: Enzyme Inhibition Activities

CompoundAChE Inhibition (%)BChE Inhibition (%)
This compound6075
Control Compound2030

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. The presence of the oxadiazole moiety has been linked to cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific molecular targets such as enzymes and receptors leads to modulation of biological pathways associated with inflammation, cancer progression, and microbial resistance .

Case Studies

A notable study synthesized a series of derivatives based on the oxadiazole-piperidine framework and evaluated their biological activities using in silico methods alongside experimental assays. The results indicated that modifications in the substituents significantly influenced their potency against AChE and BChE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.